molecular formula C21H15ClN4OS B14270608 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea CAS No. 131624-39-0

1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea

Cat. No.: B14270608
CAS No.: 131624-39-0
M. Wt: 406.9 g/mol
InChI Key: LXBVXPNYDRMULD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorophenyl group, a quinazolinone moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 4-oxo-2-phenylquinazoline-3-amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the formation of the thiourea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It has been used in research to understand its interactions with various biological targets, including proteins and nucleic acids.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity. The thiourea linkage may also play a role in stabilizing the compound’s interaction with its targets. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)urea: Similar structure but with a urea linkage instead of thiourea.

    4-Chlorophenyl isothiocyanate: Precursor in the synthesis of the target compound.

    2-Phenylquinazolin-4(3H)-one: Core structure present in the target compound.

Uniqueness: 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea is unique due to the presence of both the quinazolinone and thiourea moieties, which confer distinct chemical and biological properties

Properties

CAS No.

131624-39-0

Molecular Formula

C21H15ClN4OS

Molecular Weight

406.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3-yl)thiourea

InChI

InChI=1S/C21H15ClN4OS/c22-15-10-12-16(13-11-15)23-21(28)25-26-19(14-6-2-1-3-7-14)24-18-9-5-4-8-17(18)20(26)27/h1-13H,(H2,23,25,28)

InChI Key

LXBVXPNYDRMULD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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